1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of a fluorine atom, a chlorophenyl group, and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-fluoro-3-iodobenzene with 4-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the sulfanylmethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the fluorine or sulfanylmethyl positions.
Scientific Research Applications
1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes the investigation of its activity as an antimicrobial or anticancer agent.
Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors on cell surfaces.
Comparison with Similar Compounds
1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:
1-Fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
1-Fluoro-3-[(4-bromophenyl)sulfanylmethyl]benzene: Substitution of the chlorine atom with a bromine atom, which can influence its chemical properties and reactivity.
1-Fluoro-3-[(4-methylphenyl)sulfanylmethyl]benzene: Replacement of the chlorine atom with a methyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-chloro-4-[(3-fluorophenyl)methylsulfanyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQVXMOMRTGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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